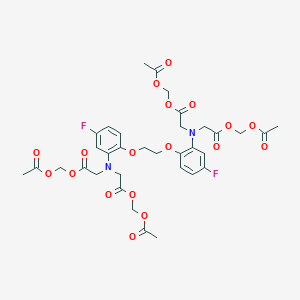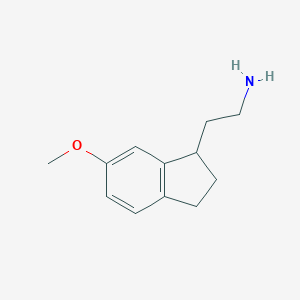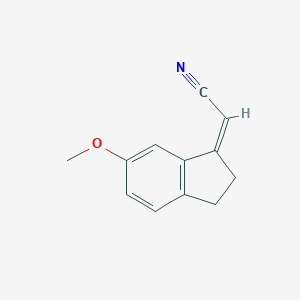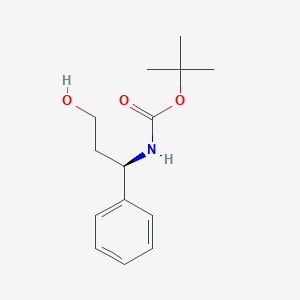
disodium;2-sulfobutanedioate
Vue d'ensemble
Description
Sodium dihydrogen 2-sulphonatosuccinate, also known as Sodium dihydrogen 2-sulphonatosuccinate, is a useful research compound. Its molecular formula is C4H5NaO7S and its molecular weight is 220.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium dihydrogen 2-sulphonatosuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium dihydrogen 2-sulphonatosuccinate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Surveillance de l'impact environnemental : Des chercheurs ont développé une méthode de spectrométrie de masse à haute résolution pour surveiller l'impact des dispersants de déversement d'hydrocarbures. Cette méthode traite de l'instabilité du DOSS en tant que traceur de dispersant . Le produit de dégradation, le sulfosuccinate de monooctyle (MOSS), est également surveillé.
Conversion stoechiométrique : Des études ont montré que le DOSS se convertit en MOSS dans des conditions reflétant les environnements marins. Cette conversion se produit en présence de bitume dilué (dilbit) et à des températures spécifiques .
Temps de collecte d'échantillons étendu : La méthode développée permet l'analyse simultanée du DOSS et du MOSS, ce qui étend le temps de collecte d'échantillons d'eau de mer de 4 jours (DOSS seul) à 14 jours (analyse combinée du DOSS et du MOSS) .
Applications Synthétiques
Les sulfinates de sodium, y compris le disodium 2-sulfobutanedioate, ont des applications synthétiques multiformes. Il s'agit notamment de réactions de sulfonylation, de sulfénylation et de sulfinylation. Des chercheurs ont réalisé des progrès substantiels dans l'utilisation des sulfinates de sodium comme réactifs polyvalents .
Synergie de la remédiation des déversements d'hydrocarbures
Le DOSS a été étudié en combinaison avec d'autres composés pour une remédiation améliorée des déversements d'hydrocarbures. Par exemple :
- Dispersant binaire DOSS-Saponine : Des chercheurs ont exploré l'interaction synergique entre le DOSS et la saponine (un tensioactif naturel). Ce dispersant binaire s'avère prometteur pour un nettoyage plus efficace des déversements d'hydrocarbures .
Mécanisme D'action
Target of Action
Disodium 2-sulfobutanedioate, also known as Sodium dihydrogen 2-sulphonatosuccinate or Sodium sulfosuccinate, is a type of compound that primarily targets the skin and hair. It is often used in cosmetic products due to its properties as a surfactant . As a surfactant, it reduces the surface tension of cosmetics and contributes to the even distribution of the product when it is used .
Mode of Action
The compound works by helping to keep a clean surface on the skin or hair . It does this by reducing the surface tension of the water, which allows the water to better mix with oils and dirt on the skin or hair. This allows the oils and dirt to be washed away, leaving the skin or hair clean.
Analyse Biochimique
Biochemical Properties
The biochemical properties of Disodium;2-sulfobutanedioate are largely due to its surfactant and emulsifying properties . It interacts with various biomolecules, primarily lipids, to increase the amount of water the stool absorbs in the gut, making the stool softer and easier to pass .
Cellular Effects
This compound influences cell function by altering the hydration state of the cells. This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific cellular effects can vary depending on the concentration and context of use .
Molecular Mechanism
At the molecular level, this compound exerts its effects by interacting with lipid molecules within the cell. It can bind to these molecules, altering their properties and influencing various cellular processes. This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable and does not degrade rapidly . Long-term effects on cellular function have not been extensively studied and would depend on the specific context of use.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it acts primarily as a stool softener, while at higher doses, it can have more pronounced effects on cellular hydration and lipid metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, and can influence metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues via passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it can interact with lipid molecules. Its localization can vary depending on the specific cellular context .
Propriétés
Numéro CAS |
29454-16-8 |
|---|---|
Formule moléculaire |
C4H5NaO7S |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
sodium;4-hydroxy-4-oxo-2-sulfobutanoate |
InChI |
InChI=1S/C4H6O7S.Na/c5-3(6)1-2(4(7)8)12(9,10)11;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);/q;+1/p-1 |
Clé InChI |
WQQPDTLGLVLNOH-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])S(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C(C(C(=O)[O-])S(=O)(=O)O)C(=O)O.[Na+] |
| 29454-16-8 | |
Description physique |
Liquid |
Numéros CAS associés |
13419-59-5 (tri-hydrochloride salt) 20526-58-3 (hydrochloride salt) 5138-18-1 (parent) 64051-32-7 (mono-ammonium salt) 94138-92-8 (tri-lithium salt) |
Synonymes |
2-Sulfo-butanedioic Acid Sodium Salt; Sulfo-succinic Acid Monosodium Salt; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Q1: What is the molecular formula and weight of dioctyl sodium sulfosuccinate (DOSS)?
A1: Dioctyl sodium sulfosuccinate (DOSS) has the molecular formula C20H37NaO7S and a molecular weight of 444.56 g/mol. []
Q2: How does the chain length of the solvent affect the solubilization capacity of dioctyl sodium sulfosuccinate (DOSS)?
A2: Research shows that the solubilizing capacity of DOSS for water in normal aliphatic hydrocarbon solvents increases as the solvent chain length decreases. For instance, DOSS in octane can solubilize approximately 50 moles of water per mole of DOSS, while in hexadecane, this capacity drops to about 5 moles at 30°C. This suggests that shorter chain solvents facilitate greater water solubilization by DOSS. []
Q3: Does the type of hydrocarbon solvent influence the micellar weight of dialkyl sodium sulfosuccinates?
A3: Yes, the choice of hydrocarbon solvent significantly impacts the micellar weight of dialkyl sodium sulfosuccinates. []
Q4: Can spectroscopic techniques be used to characterize the structure of sodium sulfosuccinate derivatives?
A4: Absolutely, Infrared (IR) and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy are commonly employed to confirm the structure of synthesized sodium sulfosuccinate derivatives. These techniques provide valuable information about the functional groups and arrangement of atoms within the molecule. []
Q5: How is dioctyl sodium sulfosuccinate (DOSS) used in nanomaterial synthesis?
A5: DOSS acts as a surfactant in the preparation of nanoparticles. For example, it has been successfully utilized in the synthesis of spherical palladium nanoparticles with controlled size and dispersion. []
Q6: Can you explain the role of dioctyl sodium sulfosuccinate (DOSS) in enhancing drug absorption?
A6: DOSS, as an anionic surfactant, can enhance the intestinal absorption of poorly absorbed drugs. It achieves this by temporarily altering the permeability of the gastrointestinal membrane. This effect has been observed in both animal models and human studies. [, ]
Q7: Are there any concerns regarding the long-term use of dioctyl sodium sulfosuccinate (DOSS)?
A7: While generally considered safe for short-term use, research suggests that DOSS may have obesogenic potential. Studies have shown that it can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in lipid metabolism and adipogenesis. This finding warrants further investigation, particularly regarding the long-term use of DOSS-containing products. []
Q8: What is the mechanism behind the synergistic pesticide action observed when combining pyridaben and dioctyl sodium sulfosuccinate (DOSS)?
A8: While the exact mechanism of synergy is not fully elucidated, combining pyridaben and DOSS (OT-85) in specific ratios significantly enhances the control of cotton spider mites. This suggests that DOSS might improve the delivery or efficacy of pyridaben, leading to a more potent insecticidal effect. []
Q9: What strategies are employed to enhance the stability and solubility of sodium sulfosuccinate-based formulations?
A9: Researchers are actively exploring various strategies to improve the stability and solubility of sodium sulfosuccinate formulations. These include using different buffer systems, incorporating solubilizers like glycerin and propylene glycol, and optimizing the ratio of surfactant to co-surfactant. [, ]
Q10: Has dioctyl sodium sulfosuccinate (DOSS) shown any toxic effects in animal studies?
A10: Chronic toxicity studies in dogs administered DOSS, danthron, poloxalkol, and their combinations for one year did not reveal any significant toxic effects. Notably, there was no evidence of liver toxicity or alterations in the myenteric plexuses of the treated animals. []
Q11: Are there any reported cases of adverse effects associated with oxyphenisatin acetate-containing laxatives, and what is the potential role of dioctyl sodium sulfosuccinate (DOSS)?
A11: Cases of jaundice have been reported in patients using laxatives containing oxyphenisatin acetate, sodium methyl cellulose, and DOSS. While oxyphenisatin acetate, excreted in bile, is suspected as the primary culprit, the contribution of DOSS to these adverse effects requires further investigation. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol](/img/structure/B130971.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
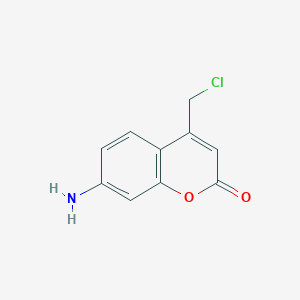
![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
